Cas no 885280-42-2 (2(1H)-Naphthalenone,3,4-dihydro-6-(phenylmethoxy)-)

2(1H)-Naphthalenone,3,4-dihydro-6-(phenylmethoxy)- Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Naphthalenone,3,4-dihydro-6-(phenylmethoxy)-
- 6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE,
- 6-phenylmethoxy-3,4-dihydro-1H-naphthalen-2-one
- 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one
- SCHEMBL18983602
- AB28738
- DTXSID60696246
- AKOS024260656
- 885280-42-2
- 6-(BENZYLOXY)-3,4-DIHYDRONAPHTHALEN-2(1H)-ONE
- A861879
- FT-0715882
- 6-(BENZYLOXY)-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE
- SY366403
- DB-026944
- MFCD06739158
-
- MDL: MFCD06739158
- Inchi: InChI=1S/C17H16O2/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-5,7,9,11H,6,8,10,12H2
- InChI Key: XOEULYUMMUDOSV-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)COC2=CC=C3CC(=O)CCC3=C2
Computed Properties
- Exact Mass: 252.11500
- Monoisotopic Mass: 252.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
- Tautomer Count: 3
- XLogP3: 3.1
- Surface Charge: 0
Experimental Properties
- PSA: 26.30000
- LogP: 3.32340
2(1H)-Naphthalenone,3,4-dihydro-6-(phenylmethoxy)- Security Information
2(1H)-Naphthalenone,3,4-dihydro-6-(phenylmethoxy)- Customs Data
- HS CODE:2914509090
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2(1H)-Naphthalenone,3,4-dihydro-6-(phenylmethoxy)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0149-500mg |
6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one |
885280-42-2 | 96% | 500mg |
3807.71CNY | 2021-05-08 | |
eNovation Chemicals LLC | Y1128433-5g |
6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one |
885280-42-2 | 95% | 5g |
$3355 | 2024-07-28 | |
Chemenu | CM140047-1g |
6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one |
885280-42-2 | 97% | 1g |
$*** | 2023-05-29 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0149-1g |
6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one |
885280-42-2 | 96% | 1g |
¥6977.66 | 2025-01-21 | |
eNovation Chemicals LLC | Y1128433-1g |
6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one |
885280-42-2 | 95% | 1g |
$890 | 2025-02-26 | |
eNovation Chemicals LLC | Y1128433-500mg |
6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one |
885280-42-2 | 95% | 500mg |
$500 | 2025-02-28 | |
Chemenu | CM140047-1g |
6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one |
885280-42-2 | 97% | 1g |
$489 | 2021-08-05 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0149-500mg |
6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one |
885280-42-2 | 96% | 500mg |
¥3926.03 | 2025-01-21 | |
eNovation Chemicals LLC | Y1128433-500mg |
6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one |
885280-42-2 | 95% | 500mg |
$500 | 2025-02-26 | |
Ambeed | A453915-1g |
6-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one |
885280-42-2 | 97% | 1g |
$435.0 | 2024-08-02 |
2(1H)-Naphthalenone,3,4-dihydro-6-(phenylmethoxy)- Related Literature
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
Additional information on 2(1H)-Naphthalenone,3,4-dihydro-6-(phenylmethoxy)-
Introduction to 2(1H)-Naphthalenone,3,4-dihydro-6-(phenylmethoxy)- (CAS No. 885280-42-2)
2(1H)-Naphthalenone,3,4-dihydro-6-(phenylmethoxy)-, identified by its CAS number 885280-42-2, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the class of naphthalene derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a phenylmethoxy substituent at the 6-position of the 3,4-dihydropyranone core introduces unique electronic and steric properties, making it a promising candidate for further investigation.
The compound's chemical structure consists of a naphthalene backbone modified with a dihydropyranone ring at the 3 and 4 positions, further functionalized with an oxygenated aromatic group. This specific arrangement not only enhances its solubility in polar solvents but also influences its interaction with biological targets. The phenylmethoxy moiety is particularly noteworthy, as it has been shown to modulate enzyme activity and receptor binding in various pharmacological contexts.
In recent years, there has been a surge in research focused on developing novel bioactive molecules derived from naphthalene scaffolds. The 3,4-dihydropyranone core is known for its ability to act as a hydrogen bond acceptor and donor, which is crucial for the design of high-affinity ligands. Studies have demonstrated that compounds with this motif exhibit inhibitory effects on several key enzymes involved in metabolic pathways and inflammatory responses. For instance, derivatives of 2(1H)-Naphthalenone,3,4-dihydro-6-(phenylmethoxy)- have shown potential in preclinical models as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal enzymes in the biosynthesis of pro-inflammatory mediators.
The phenylmethoxy group further contributes to the compound's pharmacological profile by enhancing its metabolic stability and improving its bioavailability. This is particularly important in drug development, where optimizing pharmacokinetic parameters is essential for achieving therapeutic efficacy. Additionally, the aromatic ring can engage in π-stacking interactions with biological targets, which can be exploited to improve binding affinity and selectivity.
Recent advancements in computational chemistry have enabled the rapid screening of large libraries of naphthalene derivatives for their biological activity. Virtual screening techniques combined with molecular docking studies have identified several promising candidates, including 2(1H)-Naphthalenone,3,4-dihydro-6-(phenylmethoxy)-, that exhibit high binding affinity to protein targets relevant to human diseases. These computational approaches have accelerated the discovery process and provided valuable insights into the structural requirements for optimal biological activity.
Experimental validation of these computational findings has revealed that compounds derived from this scaffold exhibit significant anti-inflammatory and antioxidant properties. In vitro assays have demonstrated that 2(1H)-Naphthalenone,3,4-dihydro-6-(phenylmethoxy)- can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cell lines treated with inflammatory stimuli. These effects are attributed to its ability to modulate signaling pathways involving nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), key transcription factors involved in inflammation.
The therapeutic potential of this compound has also been explored in models of neurodegenerative diseases. Preliminary studies suggest that it may protect against oxidative stress-induced neuronal damage by scavenging reactive oxygen species (ROS) and upregulating antioxidant defense mechanisms. The phenylmethoxy group appears to play a critical role in this protective effect by enhancing radical scavenging activity through resonance stabilization.
In conclusion,2(1H)-Naphthalenone,3,4-dihydro-6-(phenylmethoxy)- (CAS No. 885280-42-2) represents a structurally interesting compound with significant pharmacological potential. Its unique combination of functional groups makes it an attractive candidate for further development as a therapeutic agent. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacokinetic properties for clinical applications. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in the next generation of drug discovery efforts.
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